![molecular formula C11H13NO2 B2471953 Methyl 2-amino-5-cyclopropylbenzoate CAS No. 1119088-76-4](/img/structure/B2471953.png)
Methyl 2-amino-5-cyclopropylbenzoate
Overview
Description
Methyl 2-amino-5-cyclopropylbenzoate is a chemical compound with the molecular formula C11H13NO2 . It is a bicyclic aromatic compound.
Synthesis Analysis
The synthesis of Methyl 2-amino-5-cyclopropylbenzoate involves a mixture of methyl 2-amino-5-bromobenzoate, cyclopropylboronic acid, K3PO4, Pd(AcO)2, P(Cy)3 in toluene and water. This mixture is heated for 2 hours at 100°C under a nitrogen atmosphere. The reaction mixture is then filtered and the organic phase is separated and evaporated, yielding the product .Physical And Chemical Properties Analysis
Methyl 2-amino-5-cyclopropylbenzoate has a molecular weight of 191.23 . Other physical and chemical properties like melting point, boiling point, density, and toxicity information are not available in the retrieved results .Scientific Research Applications
These applications highlight the versatility and potential impact of Methyl 2-Amino-5-cyclopropylbenzoate in diverse scientific domains. Further research will uncover additional uses and refine its properties for practical applications . If you’d like more information on any specific area, feel free to ask!
properties
IUPAC Name |
methyl 2-amino-5-cyclopropylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMVDJYEJUQWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-cyclopropylbenzoate |
Synthesis routes and methods
Procedure details
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